molecular formula C8H9Cl2NO B8360354 4-Chloro-3-[(2-chloroethyl)oxy]aniline

4-Chloro-3-[(2-chloroethyl)oxy]aniline

Cat. No.: B8360354
M. Wt: 206.07 g/mol
InChI Key: MPTCJIJUPMQPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[(2-chloroethyl)oxy]aniline is a halogenated aniline derivative characterized by a chlorine atom at the para position (C4) and a 2-chloroethoxy group at the meta position (C3) on the benzene ring. This structure confers unique physicochemical properties, including moderate lipophilicity and reactivity due to the electron-withdrawing chloro substituents and the labile chloroethyl ether moiety.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

4-chloro-3-(2-chloroethoxy)aniline

InChI

InChI=1S/C8H9Cl2NO/c9-3-4-12-8-5-6(11)1-2-7(8)10/h1-2,5H,3-4,11H2

InChI Key

MPTCJIJUPMQPSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(2-chloroethyl)oxy]aniline typically involves the reaction of 4-chloroaniline with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the amino group of 4-chloroaniline. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(2-chloroethyl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-3-[(2-chloroethyl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(2-chloroethyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-3-[(2-chloroethyl)oxy]aniline with structurally related aniline derivatives, focusing on substituent effects, reactivity, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound -Cl (C4), -O-(CH₂CH₂Cl) (C3) 220.09 Moderate lipophilicity; labile ether bond
4-Chloro-3-(trifluoromethyl)aniline -Cl (C4), -CF₃ (C3) 195.57 High electron-withdrawing effect; stable
4-Chloro-3-(pentafluorosulfonyl)aniline -Cl (C4), -SO₂C₆F₅ (C3) 335.64 Strong sulfonyl group; high reactivity
3′,6-Dichloro-2,4′-methylenedianiline -Cl (C3′, C6), -CH₂- bridge 267.17 Rigid structure; potential carcinogenicity

Research Findings and Mechanistic Insights

  • Alkylation vs. Carbamoylation : The chloroethyl group in the target compound may favor alkylation over carbamoylation, unlike nitrosoureas where carbamoylating activity correlates with toxicity (). This could reduce off-target protein binding, a limitation of cyclohexyl-nitrosoureas .

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